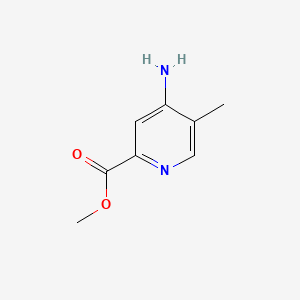

Methyl 4-amino-5-methylpicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-amino-5-methylpicolinate” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 .

Synthesis Analysis

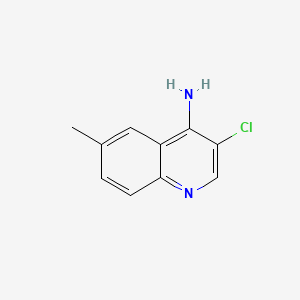

While specific synthesis methods for “this compound” were not found, a related compound, a series of novel 4-N-(methyl)-4-amino-7-chloroquinoline derivatives, were synthesized via a microwave-assisted fusion reaction .Molecular Structure Analysis

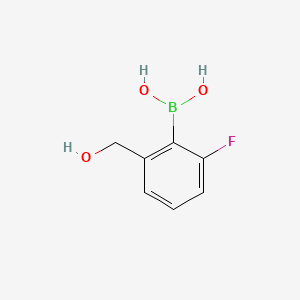

The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 4-position and a methyl group at the 5-position . Further structural analysis of related compounds suggests that the most stable conformers were selected and optimized by means of density functional theory (DFT) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as DNA methylation have been studied extensively. DNA methylation involves the addition of a methyl group to the DNA molecule, which can affect gene expression .Physical and Chemical Properties Analysis

“this compound” is a solid compound . The exact physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

One of the primary applications of Methyl 4-amino-5-methylpicolinate is in the synthesis of novel compounds with potential antimicrobial activities. Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines. Their research discovered compounds exhibiting good or moderate activities against tested microorganisms, highlighting the compound's role in developing new antimicrobials (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Novel Triazole Synthesis and Molecular Docking Studies

Ahmed et al. (2021) conducted research on the interaction of Methyl 4-aminopicolinate with hydrazine hydrate and carbon disulfide to produce a triazole thiol derivative. This study not only synthesized new compounds but also performed molecular docking studies, demonstrating the compound's utility in creating molecules with specific biological activities and potential pharmaceutical applications (Ahmed, A., Majeed, I., Asaad, N., Ahmed, R., Kamil, G., & Abdul Rahman, S., 2021).

Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines

Jiang et al. (2015) described the use of copper/6-methylpicolinic acid in catalyzing the coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes. This method highlights the role of this compound derivatives in facilitating efficient synthetic pathways for complex molecules, offering moderate to excellent yields in the synthesis of pyrrolo[2,3-d]pyrimidines (Jiang, X., Sun, D., Jiang, Y., & Ma, D., 2015).

Insights on DNA Methyltransferase Inhibitors

Gros et al. (2014) investigated the mechanism of 4-aminoquinoline-based DNA methyltransferase inhibitors, providing insights into how these compounds, related to this compound, interact with DNA and affect methylation. This study emphasizes the compound's relevance in understanding the epigenetic regulation and its potential therapeutic applications (Gros, C., Fleury, L., Nahoum, V., Faux, C., Valente, S., Labella, D., Cantagrel, F., Rilova, E., Bouhlel, M., David-Cordonnier, M., Dufau, I., Ausseil, F., Mai, A., Mourey, L., Lacroix, L., & Arimondo, P., 2014).

Safety and Hazards

The safety data sheet for “Methyl 4-amino-5-methylpicolinate” indicates that it may cause skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

While specific future directions for “Methyl 4-amino-5-methylpicolinate” were not found, research into related compounds such as Hsp90 inhibitors suggests that novel inhibitors offering selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

methyl 4-amino-5-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBDALIONVCQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)